molecular formula C11H20ClNO2 B1442782 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride CAS No. 1219948-60-3

2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride

Cat. No.: B1442782
CAS No.: 1219948-60-3
M. Wt: 233.73 g/mol
InChI Key: FYVCNAPANZSRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C11H20ClNO2 and is known for its unique structure, which includes a piperidine ring and a cyclopropane carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride typically involves the following steps:

  • Formation of the Piperidine Ring: : The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . For instance, Mykhailiuk et al. proposed a photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can then be reduced to form piperidines .

  • Attachment of the Cyclopropane Carboxylate Group: : The cyclopropane carboxylate group is introduced through esterification reactions. This involves reacting the piperidine derivative with cyclopropanecarboxylic acid under acidic conditions to form the ester bond.

  • Formation of the Hydrochloride Salt: : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence pathways related to mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Piperidinyl)ethyl acetate hydrochloride
  • 2-(3-Piperidinyl)ethyl butyrate hydrochloride
  • 2-(3-Piperidinyl)ethyl propionate hydrochloride

Uniqueness

2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is unique due to the presence of the cyclopropane carboxylate group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-piperidin-3-ylethyl cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(10-3-4-10)14-7-5-9-2-1-6-12-8-9;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVCNAPANZSRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride
Reactant of Route 3
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride
Reactant of Route 4
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride
Reactant of Route 5
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride
Reactant of Route 6
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.